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Compound of Interest

Compound Name: (4R)-Hept-2-en-4-ol

Cat. No.: B14214003

For Researchers, Scientists, and Drug Development Professionals

(4R)-Hept-2-en-4-ol, a chiral allylic alcohol, represents a valuable stereochemical building
block in organic synthesis. Its defined stereocenter at the C4 position, coupled with the
reactivity of the hydroxyl group and the carbon-carbon double bond, makes it a target of
interest for the synthesis of complex molecules with specific biological activities. This technical
guide provides an overview of the stereochemistry, synthesis, and characterization of (4R)-
Hept-2-en-4-ol, based on established principles of organic chemistry, though specific
experimental data for this exact enantiomer is limited in publicly available literature.

Physicochemical Properties

A summary of the computed physicochemical properties for (4R)-Hept-2-en-4-ol is presented
in Table 1. Experimental data, particularly optical rotation, is not readily available in the
surveyed literature.
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Property Value Source

Molecular Formula C7H140 PubChem[1]
Molecular Weight 114.19 g/mol PubChem[1]
IUPAC Name (4R)-hept-2-en-4-ol PubChem[1]
SMILES CCC--INVALID-LINK--O PubChem([1]
InChlKey DODCYMXUZOEOQF PubChem[1]

ZETCQYMHSA-N

CAS Number 821785-01-7 PubChem[1]
Computed XLogP3 1.7 PubChem[1]
Topological Polar Surface Area  20.2 A2 PubChem[1]

Spectroscopic Characterization (Predicted)

While specific experimental spectra for (4R)-Hept-2-en-4-ol are not widely published, the

expected spectroscopic features can be predicted based on its structure and data from

analogous compounds.

1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the

vinyl, carbinol, and alkyl protons. Key expected shifts (in ppm, relative to TMS) would include:

¢ Vinyl protons (C2-H and C3-H): ~5.4-5.8 ppm, appearing as complex multiplets due to

coupling to each other and the C4 proton.

e Carbinol proton (C4-H): ~4.0-4.2 ppm, a multiplet coupled to the protons on C3 and C5.

o Hydroxyl proton (OH): A broad singlet, with its chemical shift dependent on concentration

and solvent.

o Methylene protons (C5-Hz): ~1.4-1.6 ppm, multiplets.

e Methyl protons (C1-Hs and C7-Hs): ~1.7 ppm (doublet, C1) and ~0.9 ppm (triplet, C7).

© 2025 BenchChem. All rights reserved.

2/8

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7482298/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7482298/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7482298/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7482298/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7482298/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7482298/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7482298/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7482298/
https://www.benchchem.com/product/b14214003?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14214003?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

13C NMR Spectroscopy: The carbon NMR spectrum would be expected to display seven unique
signals corresponding to each carbon atom in the molecule. Predicted chemical shifts (in ppm)
are:

 Vinyl carbons (C2 and C3): ~125-135 ppm.
e Carbinol carbon (C4): ~70-75 ppm.
o Alkyl carbons (C1, C5, C6, C7): In the upfield region, ~10-40 ppm.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by the following key
absorption bands (in cm™2):

O-H stretch: A strong and broad band in the region of 3200-3600 cm~—1.

C-H stretch (sp?): A sharp band just above 3000 cm~1.

C-H stretch (sp?): Sharp bands just below 3000 cm~1.

C=C stretch: A medium intensity band around 1650-1670 cm~1.

C-O stretch: A strong band in the region of 1000-1100 cm™1,

Stereoselective Synthesis: A Methodological
Approach

The enantioselective synthesis of (4R)-Hept-2-en-4-ol can be approached through several
established asymmetric methodologies. One of the most reliable methods involves the
asymmetric addition of a nucleophile to an a,3-unsaturated ketone precursor, (E)-hept-2-en-4-
one. This can be achieved using a chiral reducing agent or a catalytic asymmetric process.

Below is a detailed, representative experimental protocol based on the well-established CBS
(Corey-Bakshi-Shibata) reduction, a highly effective method for the enantioselective reduction
of ketones.

Experimental Protocol: Asymmetric Reduction of (E)-
Hept-2-en-4-one
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Materials:

(E)-Hept-2-en-4-one

e (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

o Borane-dimethyl sulfide complex (BMS, ~10 M)

e Anhydrous tetrahydrofuran (THF)

e Methanol

o Saturated aqueous ammonium chloride (NH4Cl) solution
o Diethyl ether

e Anhydrous magnesium sulfate (MgSQOa)

Procedure:

o A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping
funnel, and a nitrogen inlet is charged with (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in
toluene).

o Anhydrous THF is added to the flask, and the solution is cooled to -20 °C in a cryocool bath.

o Borane-dimethyl sulfide complex (BMS, 0.6 eq) is added dropwise to the stirred solution, and
the mixture is allowed to stir for 10 minutes at -20 °C to form the chiral complex.

e A solution of (E)-hept-2-en-4-one (1.0 eq) in anhydrous THF is added dropwise to the
reaction mixture over a period of 30 minutes, maintaining the temperature at -20 °C.

e The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the
reaction is quenched by the slow, dropwise addition of methanol at -20 °C.

e The mixture is allowed to warm to room temperature and then stirred for an additional 30
minutes.
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e The reaction mixture is poured into a saturated aqueous NH4Cl solution and extracted with
diethyl ether (3 x 50 mL).

e The combined organic layers are washed with brine, dried over anhydrous MgSOea, filtered,
and the solvent is removed under reduced pressure.

e The crude product is purified by flash column chromatography on silica gel (eluent: ethyl
acetate/hexanes gradient) to afford (4R)-Hept-2-en-4-ol.

Characterization: The enantiomeric excess of the product would be determined by chiral HPLC
or GC analysis. The structure and purity would be confirmed by *H NMR, 3C NMR, and IR
spectroscopy.

Logical Workflow of Asymmetric Synthesis

The following diagram illustrates the logical workflow for the enantioselective synthesis of (4R)-
Hept-2-en-4-ol via asymmetric reduction.
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Caption: Asymmetric synthesis of (4R)-Hept-2-en-4-ol.

Signaling Pathways and Biological Relevance
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Currently, there is no specific information in the scientific literature detailing the involvement of
(4R)-Hept-2-en-4-ol in any signaling pathways or its specific biological activities. However,
chiral allylic alcohols are important pharmacophores and intermediates in the synthesis of
various biologically active natural products and pharmaceuticals. The stereochemistry at the
hydroxyl-bearing carbon is often crucial for biological efficacy and receptor binding.

Conclusion

(4R)-Hept-2-en-4-ol is a chiral molecule with significant potential in stereoselective synthesis.
While detailed experimental data for this specific enantiomer is scarce, its synthesis can be
achieved through established asymmetric methods, such as the CBS reduction of the
corresponding enone. The predicted spectroscopic data provides a basis for its
characterization. Further research into the synthesis, characterization, and potential biological
applications of this and related chiral allylic alcohols is warranted to fully explore their utility in
drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b14214003?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14214003?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

